molecular formula C28H27BrN4O3S B308538 6-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Katalognummer B308538
Molekulargewicht: 579.5 g/mol
InChI-Schlüssel: QINRYDKFUXYTBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The exact mechanism of action of 6-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 6-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using 6-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potential as a lead compound for the development of new drugs. However, one of the limitations is that the compound is relatively complex to synthesize, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for research on 6-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to further investigate the compound's mechanism of action and identify the specific enzymes it targets. Another direction is to explore the compound's potential as a treatment for other diseases beyond cancer, such as infectious diseases or neurological disorders. Additionally, further research is needed to optimize the synthesis method for the compound to improve its availability for research purposes.
Conclusion:
In conclusion, 6-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a compound with significant potential for scientific research applications. Its anticancer properties make it a promising candidate for the development of new anticancer drugs. Further research is needed to fully understand the compound's mechanism of action and optimize its synthesis method to improve its availability for research purposes.

Synthesemethoden

The synthesis of 6-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step process. The first step involves the reaction of 4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde with propyl mercaptan to form 4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)propyl sulfide. This intermediate is then reacted with 2-aminobenzoic acid to form the desired compound.

Wissenschaftliche Forschungsanwendungen

The compound 6-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has potential applications in various scientific research fields. One of the primary applications is in the field of medicinal chemistry, where it can be used to develop new drugs for the treatment of various diseases. It has been shown to exhibit anticancer activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.

Eigenschaften

Produktname

6-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Molekularformel

C28H27BrN4O3S

Molekulargewicht

579.5 g/mol

IUPAC-Name

6-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C28H27BrN4O3S/c1-3-14-37-28-31-27-24(32-33-28)20-12-8-9-13-22(20)30-26(36-27)19-15-21(29)25(23(16-19)34-4-2)35-17-18-10-6-5-7-11-18/h5-13,15-16,26,30H,3-4,14,17H2,1-2H3

InChI-Schlüssel

QINRYDKFUXYTBY-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4)Br)OCC5=CC=CC=C5)OCC)N=N1

Kanonische SMILES

CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4)Br)OCC5=CC=CC=C5)OCC)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.